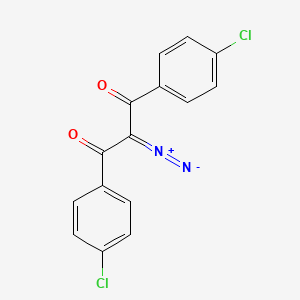
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate is a chemical compound known for its unique structure and properties. This compound features two 4-chlorophenyl groups attached to a diazonio-oxopropenolate core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate typically involves the reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . This method allows for the formation of the desired compound through a one-pot reaction at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different chlorinated derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential anti-inflammatory and anticancer properties . Additionally, it is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate can be compared with other similar compounds, such as 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine and 1,3-Bis(4-chlorophenyl)urea . These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its diazonio-oxopropenolate core, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
33074-12-3 |
|---|---|
Molecular Formula |
C15H8Cl2N2O2 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenyl)-2-diazopropane-1,3-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-11-5-1-9(2-6-11)14(20)13(19-18)15(21)10-3-7-12(17)8-4-10/h1-8H |
InChI Key |
JFEPTQHQHUZXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=[N+]=[N-])C(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


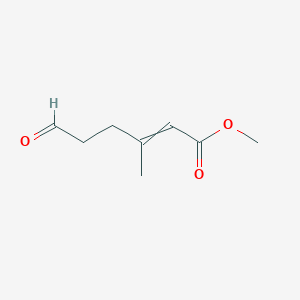
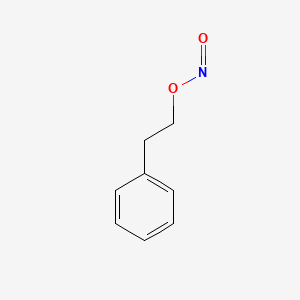
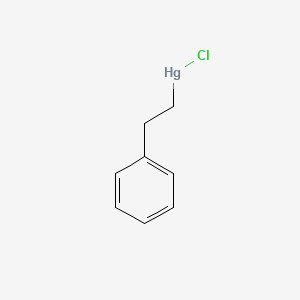
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
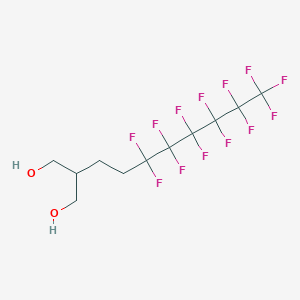

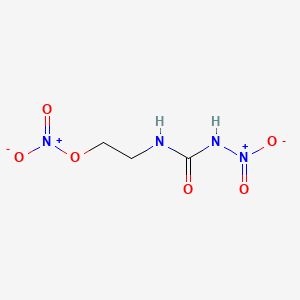
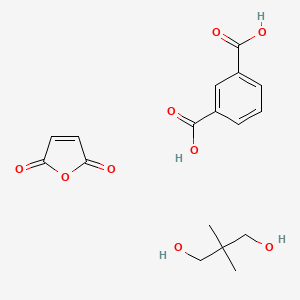
![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)

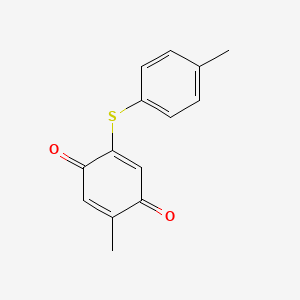
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)
